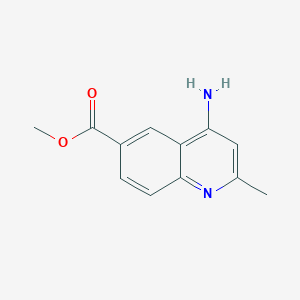

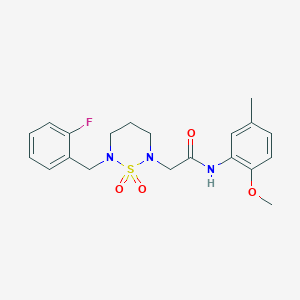

Methyl 4-amino-2-methylquinoline-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-amino-2-methylquinoline-6-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 4-Amino-2-methylquinoline-6-carboxylic acid methyl ester and is primarily used as an intermediate in the synthesis of other chemicals.

Applications De Recherche Scientifique

Drug Discovery and Medicinal Chemistry

“Methyl 4-amino-2-methylquinoline-6-carboxylate” serves as a crucial scaffold in drug discovery due to its structural similarity to quinoline, which is a core structure in many pharmacologically active compounds. Its derivatives exhibit a broad spectrum of biological activities, including anticancer , antioxidant , anti-inflammatory , and antimicrobial properties . The compound’s ability to undergo various synthetic modifications makes it a valuable precursor in the design of new therapeutic agents.

Organic Synthesis

In synthetic organic chemistry, this compound is utilized for constructing complex quinoline derivatives. Techniques like the Doebner–von Miller reaction are employed to synthesize 2-methylquinoline derivatives, which are significant in the synthesis of biologically active molecules . The versatility of this compound allows for the introduction of various substituents, enabling the creation of a diverse range of molecules for further research and development.

Industrial Chemistry Applications

“Methyl 4-amino-2-methylquinoline-6-carboxylate” finds applications in industrial chemistry as an intermediate in the synthesis of dyes, agrochemicals, and other industrial materials. Its reactivity and stability under various conditions make it suitable for large-scale production processes .

Biochemical Research

In biochemistry, the compound is used to study enzyme-substrate interactions and the mechanism of action of various biochemical pathways. Its structural features allow it to bind to active sites of enzymes, making it a useful probe in enzymology studies .

Pharmacological Studies

The compound’s derivatives are studied for their pharmacological effects. They are often used in assays to determine their efficacy in modulating biological targets, such as receptors and ion channels, which are critical in understanding disease mechanisms and developing new drugs .

Green Chemistry

“Methyl 4-amino-2-methylquinoline-6-carboxylate” is also significant in the field of green chemistry, where it’s used in the development of environmentally benign synthesis protocols. Researchers focus on methods that minimize the use of hazardous substances and promote the use of renewable resources .

Material Science

In material science, quinoline derivatives are explored for their potential in creating new materials with unique properties, such as conductive polymers or light-emitting diodes (LEDs). The compound’s ability to form stable complexes with metals can be leveraged to develop advanced materials .

Propriétés

IUPAC Name |

methyl 4-amino-2-methylquinoline-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-7-5-10(13)9-6-8(12(15)16-2)3-4-11(9)14-7/h3-6H,1-2H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWAAIDZQLXZNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,4-dichlorophenyl){1-methyl-5-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1H-pyrrol-3-yl}methanone](/img/structure/B2777636.png)

![2-Benzyl-3,4,7,8,9,9a-hexahydro-1H-pyrazino[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2777640.png)

![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-isopropylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone](/img/structure/B2777645.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-dimethoxybenzamide](/img/structure/B2777651.png)

![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}adamantane-1-carboxamide](/img/structure/B2777653.png)

![N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2777654.png)

![methyl 3-(4-(N-butyl-N-ethylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2777655.png)

![4-Chloro-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenol](/img/structure/B2777657.png)